

# Comparative Analysis of Cefteram's Efficacy Across Diverse Patient Populations

Author: BenchChem Technical Support Team. Date: December 2025



A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the efficacy of **Cefteram**, a third-generation oral cephalosporin, across various patient populations. **Cefteram** pivoxil, the prodrug form, is hydrolyzed to its active form, **Cefteram**, after oral administration.[1] It is indicated for the treatment of a range of infections, including respiratory tract infections, urinary tract infections, and skin infections.[1] This document synthesizes clinical data to evaluate its performance in pediatric, adult, and geriatric patients, and in comparison to other antibiotic alternatives.

# Data Presentation: Efficacy of Cefteram in Different Patient Populations and Infections

The following tables summarize the clinical efficacy of **Cefteram** from various studies, categorized by patient population and type of infection.

Table 1: Efficacy of **Cefteram** Pivoxil in Pediatric Patients



| Infection<br>Type                                                                                | Number of<br>Patients | Age Range     | Dosage                  | Efficacy<br>Rate<br>(Excellent/G<br>ood) | Citation |
|--------------------------------------------------------------------------------------------------|-----------------------|---------------|-------------------------|------------------------------------------|----------|
| Acute Infectious Diseases (including UTI, upper respiratory infections, sinusitis, otitis media) | 16                    | Not Specified | Not Specified           | 100% (43.8%<br>Excellent,<br>56.3% Good) | [2]      |
| Acute Otitis<br>Media (AOM)                                                                      | 74                    | Not Specified | 10 mg/kg<br>twice daily | 97%<br>(Cure/Improv<br>ement)            | [3]      |

Table 2: Efficacy of Cefteram Pivoxil in Adult Patients with Respiratory Tract Infections



| Infection<br>Type                                                                      | Number of<br>Patients      | Age Range | Dosage       | Efficacy<br>Rate<br>(Excellent/G<br>ood) | Citation |
|----------------------------------------------------------------------------------------|----------------------------|-----------|--------------|------------------------------------------|----------|
| Respiratory Infections (laryngophary ngitis, tonsillitis, bronchitis, pneumonia, etc.) | 81                         | Adult     | 600 mg daily | 84.0%                                    | [4]      |
| Chronic<br>Respiratory<br>Tract<br>Infections                                          | 171<br>(Cefteram<br>group) | Adult     | 600 mg/day   | 78.9%                                    | [5]      |

Table 3: Comparative Efficacy of Cefteram Pivoxil and Other Antibiotics

| Infection<br>Type                             | Patient<br>Population | Comparator           | Cefteram<br>Efficacy          | Comparator<br>Efficacy        | Citation |
|-----------------------------------------------|-----------------------|----------------------|-------------------------------|-------------------------------|----------|
| Acute Otitis<br>Media                         | Pediatric             | Cefaclor             | 97%<br>(Cure/Improv<br>ement) | 89%<br>(Cure/Improv<br>ement) | [3]      |
| Chronic<br>Respiratory<br>Tract<br>Infections | Adult                 | Cefcapene<br>Pivoxil | 78.9%                         | 80.2%                         | [5]      |
| Lower<br>Respiratory<br>Tract<br>Infection    | Pediatric             | Cefaclor             | 97-99%<br>(Cure)              | 96% (Cure)                    | [6]      |



## **Experimental Protocols**

Detailed experimental protocols for the cited studies are not fully available in the public domain. However, the general methodologies employed in these clinical trials are summarized below.

## **General Clinical Trial Design for Efficacy Assessment**

Most studies evaluating the efficacy of **Cefteram** were designed as multicenter, randomized, and often observer-blinded or double-blinded comparative trials.

- Patient Population: Patients were enrolled based on a clinical diagnosis of the target infection (e.g., acute otitis media, respiratory tract infection, urinary tract infection). Inclusion criteria typically involved specific signs and symptoms of the infection, and in some cases, microbiological confirmation.[7] Exclusion criteria often included known hypersensitivity to cephalosporins, severe underlying diseases, and recent use of other antibiotics.[8]
- Randomization and Blinding: Patients were randomly assigned to receive either Cefteram
  pivoxil or a comparator antibiotic. In blinded studies, neither the investigator nor the patient
  (in double-blind studies) was aware of the treatment allocation to minimize bias.
- Dosage and Administration: Cefteram pivoxil was administered orally. Dosages varied
  depending on the age of the patient and the type and severity of the infection. For adults, a
  common dosage for respiratory infections was 600 mg daily.[4][5] For children with acute
  otitis media, a dosage of 10 mg/kg twice daily has been studied.[3]
- Efficacy Assessment:
  - Clinical Efficacy: This was typically the primary endpoint and was assessed based on the
    resolution or improvement of clinical signs and symptoms of the infection at the end of
    therapy and at a follow-up visit. Efficacy was often categorized as "excellent," "good,"
    "fair," or "poor."[2][4]
  - Microbiological Efficacy: In many studies, microbiological samples (e.g., sputum, urine, middle ear fluid) were collected before and after treatment to identify the causative pathogens and determine their eradication rates.[5]



- Safety Assessment: The safety profile was evaluated by monitoring the incidence and severity of adverse events throughout the study. Laboratory tests were also performed to monitor for any drug-related abnormalities.[4][5]
- Statistical Analysis: Statistical methods were used to compare the efficacy and safety of Cefteram with the comparator drug. The specific statistical tests used were not detailed in the available abstracts.

# Mandatory Visualization Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

**Cefteram**, like other  $\beta$ -lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. The following diagram illustrates this mechanism.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. What is Cefteram Pivoxil used for? [synapse.patsnap.com]
- 2. [Clinical study on cefteram pivoxil in pediatric field] PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cefetamet pivoxil vs cefaclor in the treatment of acute otitis media in children PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Clinical studies on cefteram pivoxil in the treatment of respiratory infections] PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative clinical study of cefcapene pivoxil and cefteram pivoxil in chronic respiratory tract infections by a double-blind method PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative clinical efficacy of cefetamet pivoxil in lower respiratory tract infection PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Study of the clinical efficacy and number of days of administration of cefditoren pivoxil in the treatment of adult acute uncomplicated cystitis | MedPath [trial.medpath.com]
- To cite this document: BenchChem. [Comparative Analysis of Cefteram's Efficacy Across
  Diverse Patient Populations]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b193863#comparative-analysis-of-cefteram-s-efficacy-in-different-patient-populations]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com